![molecular formula C15H19ClN2O B1529433 N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine CAS No. 1410957-90-2](/img/structure/B1529433.png)
N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine
Overview
Description
N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which n-[2-(5-chloro-1h-indol-1-yl)ethyl]oxan-4-amine is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine typically involves the reaction of 5-chloroindole with an appropriate oxan-4-amine derivative. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to facilitate the reaction . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in ethanol (EtOH) or LiAlH4 in tetrahydrofuran (THF).
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine has been investigated for its potential as a pharmaceutical agent. Indole derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The presence of the chloro group and the oxanamine moiety enhances the compound's pharmacological profile, making it a candidate for further development in drug discovery processes .
Mechanism of Action
The compound may function by interacting with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, indole derivatives have been shown to modulate signaling pathways related to cancer cell proliferation and apoptosis . Understanding the precise molecular interactions requires further biochemical studies.
Biological Research
Tool Compound
In biological research, this compound serves as a tool compound to study various cellular mechanisms. Its ability to inhibit specific enzymes makes it valuable in elucidating metabolic pathways and understanding disease mechanisms at the molecular level .
In Vitro Studies
Preliminary in vitro studies have suggested that this compound can influence cellular responses in cancer cell lines, indicating its potential role in therapeutic strategies aimed at cancer treatment. Further research is needed to validate these findings and explore its efficacy in vivo.
Agrochemical Applications
Pesticide Development
The structural features of this compound suggest potential applications in agrochemicals, particularly as an active ingredient in pesticides or herbicides. The chlorinated indole structure may enhance activity against specific pests or pathogens while minimizing environmental impact .
Material Science
Polymer Chemistry
Recent studies have begun to explore the use of this compound in material science, particularly in developing polymers with unique properties. The oxanamine group can participate in polymerization reactions, potentially leading to materials with enhanced mechanical and thermal properties .
Summary of Key Findings
Application Area | Potential Uses | Remarks |
---|---|---|
Medicinal Chemistry | Drug development | Promising therapeutic agent with diverse biological activities |
Biological Research | Mechanistic studies | Useful tool for understanding cellular processes |
Agrochemicals | Pesticide formulation | Potential for effective pest control |
Material Science | Polymer synthesis | May lead to new materials with improved properties |
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
Uniqueness
N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine is unique due to the presence of the 5-chloroindole moiety, which imparts specific chemical and biological properties.
Biological Activity
N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine, with the CAS number 178979-95-8, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure that contributes to its biological activity. The chemical formula is , and it possesses a chloroindole moiety linked to an oxanamine structure.
Structure Representation
Inhibition of Enzymatic Activity
Research indicates that this compound acts as an inhibitor of specific enzymes involved in cellular processes. For instance, studies have shown its inhibitory effects on dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway, impacting cell proliferation and survival .
Anticancer Properties
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Its mechanism appears to involve the induction of apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and death .
Pharmacological Effects
This compound has shown promising results in several pharmacological studies:
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to its ability to disrupt bacterial protein synthesis .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The modulation of pro-inflammatory cytokines has been observed in experimental models .
Study 1: Anticancer Efficacy
A study conducted by Queener et al. evaluated the biological activity of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity against breast and lung cancer cells .
Study 2: Enzyme Inhibition
Another significant study focused on the compound's role as a DHFR inhibitor. The researchers reported that this compound effectively inhibited DHFR activity in vitro, leading to decreased folate levels in treated cells. This inhibition correlated with reduced proliferation rates in tumor cells .
Data Summary
Property | Value |
---|---|
Chemical Formula | C15H19ClN2O |
CAS Number | 178979-95-8 |
Potential Applications | Anticancer, Antimicrobial |
Mechanism of Action | DHFR Inhibition |
Cytotoxicity (IC50) | Varies by cell line |
Properties
IUPAC Name |
N-[2-(5-chloroindol-1-yl)ethyl]oxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-13-1-2-15-12(11-13)3-7-18(15)8-6-17-14-4-9-19-10-5-14/h1-3,7,11,14,17H,4-6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVHTECHAGOQJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCN2C=CC3=C2C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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